molecular formula C15H15N3O B2974849 N-Cyclopropyl-N-(imidazo[1,2-a]pyridin-2-ylmethyl)but-2-ynamide CAS No. 2411249-39-1

N-Cyclopropyl-N-(imidazo[1,2-a]pyridin-2-ylmethyl)but-2-ynamide

Cat. No. B2974849
CAS RN: 2411249-39-1
M. Wt: 253.305
InChI Key: SYOHKJFIZSVKPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cyclopropyl-N-(imidazo[1,2-a]pyridin-2-ylmethyl)but-2-ynamide, also known as CPI-169, is a selective inhibitor of the bromodomain and extraterminal domain (BET) protein family. BET proteins are known to play a crucial role in regulating gene expression, and their dysregulation has been implicated in various diseases, including cancer and inflammation. CPI-169 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.

Mechanism of Action

N-Cyclopropyl-N-(imidazo[1,2-a]pyridin-2-ylmethyl)but-2-ynamide binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones and resulting in the downregulation of target genes. This leads to the anti-tumor and anti-inflammatory effects observed in preclinical studies.
Biochemical and Physiological Effects:
N-Cyclopropyl-N-(imidazo[1,2-a]pyridin-2-ylmethyl)but-2-ynamide has been shown to have a selective inhibitory effect on BET proteins, with minimal off-target effects. In preclinical studies, N-Cyclopropyl-N-(imidazo[1,2-a]pyridin-2-ylmethyl)but-2-ynamide has been shown to inhibit the growth of various cancer cell lines and reduce the production of pro-inflammatory molecules in models of inflammation.

Advantages and Limitations for Lab Experiments

One advantage of N-Cyclopropyl-N-(imidazo[1,2-a]pyridin-2-ylmethyl)but-2-ynamide is its selectivity for BET proteins, which reduces the potential for off-target effects. However, one limitation is its relatively low potency compared to other BET inhibitors. Additionally, N-Cyclopropyl-N-(imidazo[1,2-a]pyridin-2-ylmethyl)but-2-ynamide has poor solubility, which can make it challenging to work with in some experimental settings.

Future Directions

There are several potential future directions for research on N-Cyclopropyl-N-(imidazo[1,2-a]pyridin-2-ylmethyl)but-2-ynamide. One area of interest is the development of more potent analogs with improved solubility. Another area of interest is the investigation of N-Cyclopropyl-N-(imidazo[1,2-a]pyridin-2-ylmethyl)but-2-ynamide in combination with other therapies, such as chemotherapy or immunotherapy, to determine if it can enhance their efficacy. Additionally, further studies are needed to determine the safety and efficacy of N-Cyclopropyl-N-(imidazo[1,2-a]pyridin-2-ylmethyl)but-2-ynamide in clinical settings.

Synthesis Methods

The synthesis of N-Cyclopropyl-N-(imidazo[1,2-a]pyridin-2-ylmethyl)but-2-ynamide involves several steps, starting from commercially available starting materials. The key step involves the coupling of an imidazo[1,2-a]pyridine derivative with a propargylamine derivative, followed by cyclization to form the cyclopropyl ring. The final product is obtained after several purification steps.

Scientific Research Applications

N-Cyclopropyl-N-(imidazo[1,2-a]pyridin-2-ylmethyl)but-2-ynamide has been extensively studied in preclinical models of cancer and inflammation. In cancer, BET proteins have been shown to regulate the expression of oncogenes, and their inhibition by N-Cyclopropyl-N-(imidazo[1,2-a]pyridin-2-ylmethyl)but-2-ynamide has been shown to lead to the downregulation of these genes, resulting in anti-tumor effects. In inflammation, BET proteins have been shown to regulate the expression of cytokines and chemokines, and their inhibition by N-Cyclopropyl-N-(imidazo[1,2-a]pyridin-2-ylmethyl)but-2-ynamide has been shown to reduce the production of these pro-inflammatory molecules.

properties

IUPAC Name

N-cyclopropyl-N-(imidazo[1,2-a]pyridin-2-ylmethyl)but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-2-5-15(19)18(13-7-8-13)11-12-10-17-9-4-3-6-14(17)16-12/h3-4,6,9-10,13H,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOHKJFIZSVKPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)N(CC1=CN2C=CC=CC2=N1)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclopropyl-N-(imidazo[1,2-a]pyridin-2-ylmethyl)but-2-ynamide

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